molecular formula C11H12N2OS B13328772 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one

5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one

Cat. No.: B13328772
M. Wt: 220.29 g/mol
InChI Key: JDUXHOAZXYIEPI-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around a pyrimidin-4(3H)-one core, a privileged scaffold known for its wide range of biological activities. The incorporation of a thiophen-3-yl moiety at the 2-position enhances the molecule's potential for diverse biological interactions, as the thiophene ring is a common feature in many therapeutic agents and is known for its bioisosteric properties . Compounds featuring pyrimidinone and thiophene rings have been extensively studied for their anti-infective and antiproliferative properties . The structural similarity of the pyrimidinone core to natural pyrimidine bases, which are fundamental building blocks of nucleic acids, makes this class of compounds a compelling starting point for investigating novel enzyme inhibitors and receptor ligands . Researchers can utilize this specific molecule as a key intermediate or precursor for the synthesis of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are recognized as valuable scaffolds in the development of new pharmacological tools . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-ethyl-4-methyl-2-thiophen-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H12N2OS/c1-3-9-7(2)12-10(13-11(9)14)8-4-5-15-6-8/h4-6H,3H2,1-2H3,(H,12,13,14)

InChI Key

JDUXHOAZXYIEPI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C2=CSC=C2)C

Origin of Product

United States

Preparation Methods

Starting Material Synthesis: Thiophene Derivative Formation

The initial step involves synthesizing a substituted thiophene derivative, specifically 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (compound 1), following Gewald's method. This involves a three-component reaction of 6-methyl-heptane-2,4-dione , malononitrile , and sulfur , catalyzed by diethylamine in ethanol, leading to the formation of the thiophene ring via a Gewald reaction mechanism.

Formation of Thieno[2,3-d]pyrimidine Derivatives

The key heterocyclic intermediate, 5-methyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-4-one (compound 2), is synthesized by reacting compound 1 with potassium thiocyanate in a refluxing dioxane/HCl mixture. This step introduces the thioxo group and forms the pyrimidine ring through cyclization.

Conversion to Functionalized Pyrimidines

The core pyrimidine structure is further functionalized by reacting compound 2 with hydrazonoyl chlorides (e.g., N-phenylbenzene-carbohydrazonoyl chloride) in dry chloroform with triethylamine, under reflux. This yields thieno[2,3-d]triazolo[4,3-a]pyrimidines (compounds 4a–f), which are fused heterocycles with potential pharmacological activity.

Final Functionalization: Ethyl and Methyl Substituents

The final step involves selective methylation or ethylation at the pyrimidine ring's 4- and 6-positions, respectively. This can be achieved via nucleophilic substitution reactions using alkyl halides (e.g., ethyl bromide) in the presence of bases like potassium carbonate, under reflux conditions.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Conditions Key Intermediates Purpose
1 Gewald reaction 6-methyl-heptane-2,4-dione, malononitrile, sulfur, diethylamine Thiophene derivative (compound 1) Synthesis of thiophene core
2 Cyclization Potassium thiocyanate, HCl, dioxane Thieno[2,3-d]pyrimidine (compound 2) Formation of pyrimidine ring
3 Hydrazonoyl chloride reaction Hydrazonoyl chlorides, triethylamine Fused heterocycles (compounds 4a–f) Functionalization of pyrimidine ring
4 Alkylation/Acylation Ethyl halides, bases Ethyl/methyl substituted pyrimidines Introduction of ethyl/methyl groups

Verification and Literature Support

The synthesis of heterocyclic pyrimidines, especially fused derivatives like thienopyrimidines , has been well-documented. The initial thiophene derivatives are typically prepared via Gewald reactions, followed by cyclization with reagents like potassium thiocyanate. The subsequent functionalization with hydrazonoyl chlorides and alkyl halides is standard in heterocyclic chemistry, enabling diverse substitution patterns.

Research articles, including those from PMC and Acta Pharmaceutica , confirm the versatility of these methods, emphasizing their applicability in medicinal chemistry. The detailed procedures align with established protocols for heterocyclic synthesis, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Melting Point (°C) Key Biological Activity Reference ID
5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one 2-(thiophen-3-yl), 5-ethyl, 6-methyl C₁₁H₁₃N₃OS Not reported Hypothesized antimicrobial Inferred
1-Amino-6-(3,4-dimethoxyphenyl)-4-(thiophen-2-yl)-2-thioxotetrahydropyrimidin-5(6H)-one 4-(thiophen-2-yl), 1-amino, 2-thioxo C₁₄H₁₃N₃OS₂ 118–120 Not reported
5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one 2-ethyl, 5-amino, 6-(2-hydroxyphenyl) C₁₂H₁₃N₃O₂ Not reported Synthetic intermediate
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-chloro, 6-(trifluoromethyl) C₅H₂ClF₃N₂O Not reported Intermediate for further reactions
TP3 (Thieno[2,3-d]pyrimidin-4(3H)-one derivative) Fused thiophene, substituents at 2,5,6 Not specified Not reported Potent anticonvulsant activity

Key Observations:

Thiophene Positional Isomerism: The substitution of thiophene at the 3-position (target compound) vs. 2-position (compound in ) may influence electronic properties and binding interactions.

Functional Group Variations: Amino vs. Alkyl Groups: The 5-amino substituent in introduces hydrogen-bonding capability, contrasting with the hydrophobic ethyl/methyl groups in the target compound. This difference could impact pharmacokinetics (e.g., membrane permeability) . Chloro/Trifluoromethyl Groups: The electron-withdrawing Cl and CF₃ groups in increase electrophilicity, making such compounds more reactive in substitution reactions compared to the target compound’s alkyl substituents .

Biological Activity: Thieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., TP3 in ) exhibit anticonvulsant activity, suggesting that the pyrimidinone scaffold itself is pharmacologically relevant. The target compound’s thiophen-3-yl group may confer unique selectivity compared to fused thiophene systems .

Analytical and Spectral Data

  • Elemental Analysis : The compound in (C₁₄H₁₃N₃OS₂) showed a close match between calculated and found values (e.g., C: 55.42% vs. 55.58%), validating synthetic accuracy. Similar precision is expected for the target compound.
  • Crystallization Solvents: Ethanol/water mixtures (1:1) in are common for pyrimidinone derivatives, suggesting that the target compound may also crystallize efficiently in polar protic solvents.

Biological Activity

5-Ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine family, characterized by a unique structure that combines both pyrimidine and thiophene functionalities. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3SC_{12}H_{15}N_3S with a molecular weight of approximately 233.33 g/mol. The compound features an ethyl group at position 5, a methyl group at position 6, and a thiophene moiety at position 2 of the pyrimidine ring. The presence of these substituents contributes to its unique electronic properties, enhancing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the Biginelli reaction , which is a multicomponent reaction combining an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. This method efficiently forms the pyrimidine structure while allowing for the incorporation of the thiophene substituent through appropriate precursors.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown that derivatives of this compound exhibit considerable activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported in the range of 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .

Table 1: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Other DerivativesVariesE. coli, Staphylococcus epidermidis

Antitumor Activity

Research has also indicated that this compound may possess antitumor properties. Studies evaluating its effects on various cancer cell lines have suggested that it can inhibit cell proliferation, potentially through mechanisms involving apoptosis induction or interference with cellular signaling pathways. For instance, derivatives have shown preferential suppression of rapidly dividing cancer cells compared to non-tumor fibroblast cells.

Case Study: Antitumor Effects
In a study focusing on A549 lung cancer cells, compounds structurally related to this compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .

The mechanisms through which this compound exerts its biological activities are under investigation. Molecular docking studies suggest that this compound may interact with specific enzymes or receptors involved in critical cellular processes, thereby modulating their activity. This interaction is crucial for understanding its therapeutic potential and optimizing its efficacy in clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-ethyl-6-methyl-2-(thiophen-3-yl)pyrimidin-4(3H)-one?

  • Methodology :

  • Core Formation : Cyclization of precursors (e.g., thiophene derivatives and pyrimidinone intermediates) under reflux with formic acid or phosphoryl chloride, as demonstrated in thieno-pyrimidinone syntheses .
  • Substitution Reactions : Introduce ethyl and methyl groups via alkylation using reagents like dimethyl sulfate or methyl iodide in basic media (e.g., K₂CO₃/EtOH) .
  • Thiophene Integration : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the thiophen-3-yl moiety, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) in dioxane/water mixtures .
    • Key Considerations : Optimize temperature (e.g., 100°C for coupling) and solvent polarity to enhance yield and purity .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring fusion (e.g., δ 2.4–2.6 ppm for ethyl/methyl groups; aromatic protons in thiophene at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₄N₂OS) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as applied to related pyrimidinones .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with varying substituents on the pyrimidinone core?

  • Strategies :

  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may require harsher conditions (e.g., POCl₃ at 100°C), while electron-donating groups (e.g., -OCH₃) favor milder protocols .
  • Catalytic Systems : Use Pd-based catalysts for cross-coupling reactions involving sterically hindered thiophene derivatives .
    • Data-Driven Example :
SubstituentOptimal ReagentYield (%)
-CF₃POCl₃85–90
-OCH₃HCOOH75–80
-BrPd(PPh₃)₄70–75
Source: Adapted from alkylation and coupling protocols in .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR)?

  • Troubleshooting :

  • Solvent Artifacts : Confirm deuterated solvent purity (e.g., DMSO-d₆ vs. CDCl₃) to rule out solvent-induced shifts .
  • Tautomeric Equilibria : Pyrimidin-4(3H)-one exists in keto-enol forms; use variable-temperature NMR to identify dynamic interconversion .
  • X-ray Validation : Resolve ambiguous NOESY/ROESY correlations with crystallographic data .

Q. What in silico tools are suitable for predicting the compound’s bioactivity?

  • Computational Methods :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, leveraging the thiophene ring’s π-π stacking potential .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., IC₅₀ values) .

Methodological Guidelines

Q. What protocols are recommended for evaluating biological activity in vitro?

  • Assay Design :

  • Antimicrobial Screening : Broth microdilution (CLSI guidelines) to determine MIC against S. aureus or E. coli .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), using cisplatin as a positive control .
    • Mechanistic Probes :
  • Enzyme Inhibition : Monitor kinase activity via fluorescence polarization (e.g., EGFR-TK assay kit) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Root Causes :

  • Solubility Limitations : Poor aqueous solubility (logP >3) may reduce cellular uptake; confirm via HPLC logP analysis .
  • Off-Target Effects : Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended interactions .
    • Mitigation :
  • Prodrug Synthesis : Introduce phosphate or PEG groups to enhance solubility .

Structural and Functional Insights

Q. What are the implications of the thiophene-pyrimidinone fusion on reactivity?

  • Electronic Effects : The thiophene sulfur enhances electrophilicity at C-2/C-5, enabling regioselective functionalization (e.g., halogenation at C-5) .
  • Ring Strain : Fused systems may require lower activation energy for ring-opening reactions compared to non-fused analogs .

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